2,6-Diazaspiro[3.3]heptane

Medicinal Chemistry Bioisostere Lipophilicity

2,6-Diazaspiro[3.3]heptane is a saturated, sp3-rich spirocyclic diamine that serves as a non-classical bioisostere for piperazine. Its rigid 3D geometry imposes conformational restriction, enhancing target selectivity. The scaffold reduces logD7.4 by up to -1.0 and elevates pKa by +1.9 vs piperazine, improving metabolic stability. Proven in FGFR1 (Kd=10 nM), CDK2 (IC50=375 nM), and PRMT5 (IC50=8 nM) programs. Two orthogonal nitrogen handles enable rapid elaboration for fragment-based drug discovery. Available in multi-gram to kilogram quantities with ≥95% purity.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 174-77-6
Cat. No. B180030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.3]heptane
CAS174-77-6
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2(CN1)CNC2
InChIInChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2
InChIKeyUDSAJFSYJMHNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.3]heptane (CAS 174-77-6): A Conformationally Constrained Scaffold for Procurement in Drug Discovery


2,6-Diazaspiro[3.3]heptane is a saturated, sp3-rich spirocyclic diamine scaffold that serves as a non-classical bioisostere for piperazine and other cyclic amines in medicinal chemistry [1]. Its rigid, three-dimensional structure imposes conformational restriction, which can enhance target selectivity and improve physicochemical properties compared to its more flexible analogs [2]. The compound is commercially available at up to kilogram scale with a typical purity of ≥95% [3], and its unique geometry makes it a valuable building block for fragment-based drug discovery and lead optimization programs seeking to modulate lipophilicity, basicity, and metabolic stability [2].

Why Piperazine Is Not a Direct Substitute for 2,6-Diazaspiro[3.3]heptane in Lead Optimization


Generic substitution of 2,6-diazaspiro[3.3]heptane with piperazine or other flexible diamines is not a neutral exchange due to the profound impact of the spirocyclic core on molecular geometry and physicochemical properties. While both scaffolds contain two nitrogen atoms, the 90° twist and increased distance between exit vectors in the diazaspiro[3.3]heptane system fundamentally alters the presentation of substituents to biological targets [1]. Furthermore, the spirocyclic constraint elevates the pKa of the basic nitrogen by nearly two log units relative to piperazine [1], and the scaffold consistently reduces logD7.4 by up to −1.0 [1]. These differences in basicity, lipophilicity, and three-dimensional shape directly affect target engagement, cellular permeability, and off-target selectivity, rendering a simple swap of building blocks highly likely to alter or abolish the desired pharmacological profile.

Quantifiable Differentiation of 2,6-Diazaspiro[3.3]heptane Against Piperazine and Other Analogs: A Data-Driven Evidence Guide


Lipophilicity Reduction: ΔlogD7.4 Up to −1.0 vs. Piperazine

The introduction of the 2,6-diazaspiro[3.3]heptane core consistently reduces the measured distribution coefficient (logD7.4) of molecules by as much as −1.0 relative to the corresponding piperazine-containing analog, despite the net addition of a carbon atom [1]. This counterintuitive effect, observed across multiple matched molecular pairs, is attributed to the increased basicity of the spirocyclic nitrogen, which promotes ionization at physiological pH [1].

Medicinal Chemistry Bioisostere Lipophilicity ADME

Increased Basicity: pKa Elevation by +1.9 vs. Piperazine

Quantum mechanical calculations and predicted pKa values indicate that the 2,6-diazaspiro[3.3]heptane scaffold is significantly more basic than its piperazine counterpart. For a specific matched pair, the predicted ΔpKa (ACD) was +1.9, shifting the pKa from approximately 8.8 for the piperazine to 10.7 for the diazaspiro[3.3]heptane [1]. This increased basicity is a direct consequence of the spirocyclic topology, which positions the second nitrogen atom at a γ- rather than β-relationship, reducing inductive electron withdrawal [1].

Physicochemical Properties Basicity Bioisostere Medicinal Chemistry

Conformational Restriction and Exit Vector Geometry: 1.3 Å Distance Increase vs. Piperazine

The rigid spirocyclic framework of 2,6-diazaspiro[3.3]heptane enforces a unique three-dimensional geometry that is distinct from flexible piperazine. Quantum mechanics (QM) conformational analysis reveals that the nitrogen atom in the spiro-analogue is positioned approximately 1.3 Å further away from the rest of the molecule compared to the piperazine counterpart [1]. Additionally, the exit vectors of the two nitrogen atoms are twisted by 90° relative to each other [1]. This altered geometry significantly changes the presentation of substituents to a biological target.

3D Scaffold Conformational Restriction Bioisostere Medicinal Chemistry

FGFR1 Binding Affinity: Kd = 10 nM for a 2,6-Diazaspiro[3.3]heptane-Containing Inhibitor

A 2,6-diazaspiro[3.3]heptane derivative (methyl 6-[5-[5-[(1R)-1-(3,5-dichloro-4-pyridyl)ethoxy]-1H-indazol-3-yl]-2-pyridyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate) demonstrated potent binding to Fibroblast Growth Factor Receptor 1 (FGFR1) with a dissociation constant (Kd) of 10 nM in a phage-based kinase assay [1]. This level of affinity is comparable to known clinical FGFR inhibitors, positioning this spirocyclic chemotype as a viable core for further optimization.

Kinase Inhibitor FGFR1 Cancer Binding Affinity

CDK2 Inhibition: IC50 = 375 nM for a 2,6-Diazaspiro[3.3]heptane-Containing Inhibitor

A compound featuring the 2,6-diazaspiro[3.3]heptane motif (6-methyl-N-(4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)phenyl)-8-(8-oxa-2-azaspiro[4.5]decan-2-yl)pyrido[3,4-d]pyrimidin-2-amine) exhibited an IC50 of 375 nM against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E1 in a luminescent enzyme assay [1]. In contrast, the same compound showed significantly weaker activity against CDK1/Cyclin B1 (IC50 = 2000 nM), indicating a degree of kinase selectivity [1].

Kinase Inhibitor CDK2 Cancer IC50

PRMT5 Inhibition: IC50 = 8 nM for a 2,6-Diazaspiro[3.3]heptane-Derived Nucleoside Analog

A nucleoside derivative bearing a sulfonamide scaffold synthesized from 2,6-diazaspiro[3.3]heptane was identified as a potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, with an IC50 of 8 nM [1]. This high level of in vitro potency demonstrates that the diazaspiro[3.3]heptane core can be integrated into complex, bioactive molecules that engage epigenetic targets with sub-nanomolar affinity.

PRMT5 Inhibitor Methyltransferase Cancer Nucleoside Analog

High-Value Application Scenarios for 2,6-Diazaspiro[3.3]heptane (CAS 174-77-6) in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization for Selectivity and ADME

2,6-Diazaspiro[3.3]heptane is an ideal scaffold for optimizing kinase inhibitor leads where high lipophilicity (logD) is a liability. As demonstrated, replacing a piperazine with this spirocyclic core can reduce logD7.4 by up to −1.0 [1], improving metabolic stability and reducing off-target toxicity. Its proven ability to generate potent ligands for FGFR1 (Kd = 10 nM) [2] and CDK2 (IC50 = 375 nM) [3] confirms its compatibility with the ATP-binding pocket of kinases. Procurement of this building block enables the rapid exploration of this chemotype in both hinge-binding and solvent-exposed regions of kinase inhibitors.

Development of Conformationally Constrained Bioisosteres

When a flexible linker like piperazine yields a flat SAR (structure-activity relationship) or poor selectivity, 2,6-diazaspiro[3.3]heptane offers a rigid, three-dimensional alternative. The 90° exit vector twist and the ~1.3 Å increase in the distance to key substituents relative to piperazine [1] impose a unique binding conformation. This pre-organization can be leveraged to improve target selectivity or enhance potency against shallow or cryptic binding sites. The scaffold's significantly elevated pKa (ΔpKa = +1.9) [1] also modifies its charge state at physiological pH, a factor that can be exploited to enhance solubility or modulate cellular permeability.

PRMT5 and Epigenetic Inhibitor Discovery

The successful generation of a sub-nanomolar PRMT5 inhibitor (IC50 = 8 nM) using a 2,6-diazaspiro[3.3]heptane-derived sulfonamide building block [4] demonstrates the scaffold's value in epigenetic drug discovery. This application scenario is particularly attractive for teams seeking novel, patentable chemical matter for methyltransferase and other epigenetic targets. The core can be readily functionalized with diverse warheads, as illustrated by its use in sulfonamide synthesis [4], making it a versatile building block for constructing focused libraries against PRMT5 and related enzymes.

Fragment-Based Drug Discovery (FBDD) with a 3D-Rich Scaffold

As a small (MW = 98.1), highly soluble, and sp3-rich fragment, 2,6-diazaspiro[3.3]heptane is well-suited for fragment-based screening and subsequent fragment growing strategies. Its two chemically differentiated nitrogen atoms provide orthogonal handles for elaboration [5]. The scaffold's intrinsic properties—reduced logD, increased basicity, and unique 3D geometry [1]—make it a valuable starting point for generating high-quality hits that already possess favorable physicochemical properties, thereby streamlining the lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.